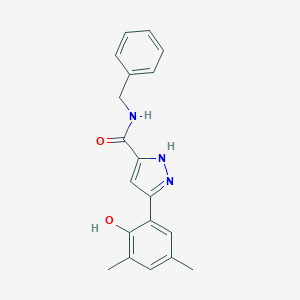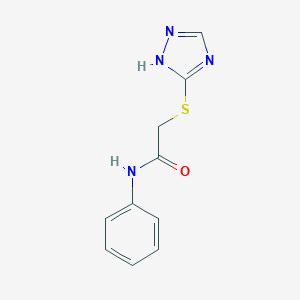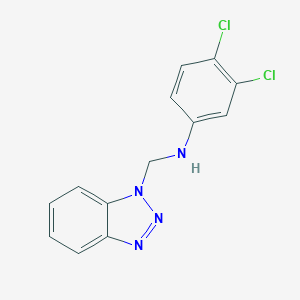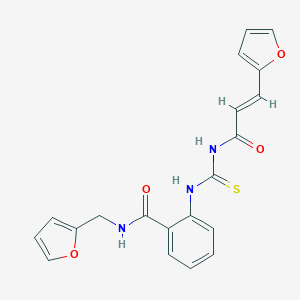
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits potential therapeutic properties due to its unique chemical structure and mechanism of action. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide involves the reaction of furan-2-ylmethylamine with 3-acetylthiophene-2-carboxylic acid followed by coupling with N-(2-bromoethyl)benzamide to form the desired compound.
Starting Materials
Furan-2-ylmethylamine, 3-acetylthiophene-2-carboxylic acid, N-(2-bromoethyl)benzamide
Reaction
Step 1: Furan-2-ylmethylamine is reacted with 3-acetylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(furan-2-yl)acryloylthiourea., Step 2: The intermediate is then reacted with N-(2-bromoethyl)benzamide in the presence of a base such as triethylamine (TEA) to form the desired compound, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide.
Wirkmechanismus
The mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide exhibits potent biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and proliferation, induce apoptosis, and exhibit anti-inflammatory and anti-microbial properties. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have low toxicity levels, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its potency against a variety of cancer cell lines. Additionally, this compound exhibits low toxicity levels, making it a promising candidate for further research. However, one of the limitations of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities for further research.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the optimal dosage and delivery method for this compound in order to maximize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide has been shown to have anti-inflammatory and anti-microbial properties.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-18(10-9-14-5-3-11-26-14)23-20(28)22-17-8-2-1-7-16(17)19(25)21-13-15-6-4-12-27-15/h1-12H,13H2,(H,21,25)(H2,22,23,24,28)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNNEVSHBDDCR-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3-(furan-2-yl)acryloyl)thioureido)-N-(furan-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

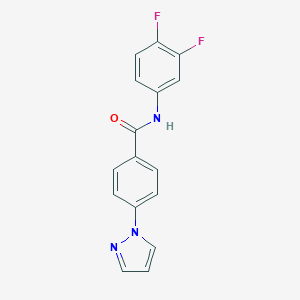
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B366114.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)
![2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B366171.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
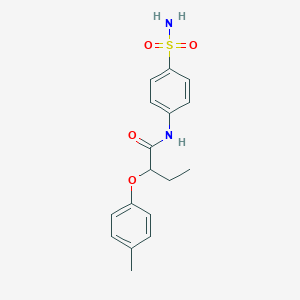
![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)
![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)
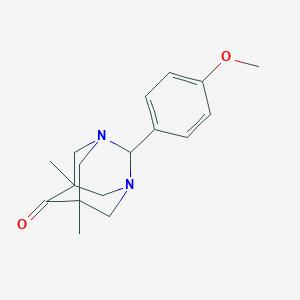
![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)
